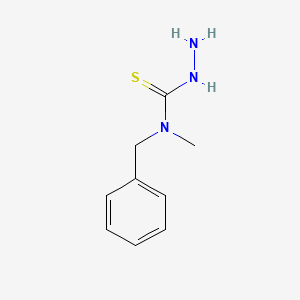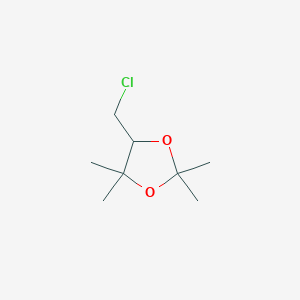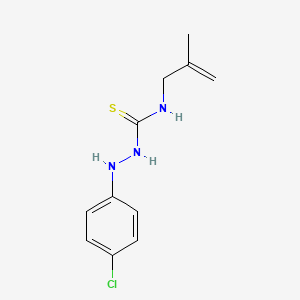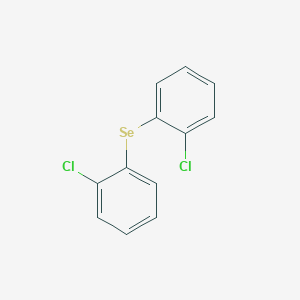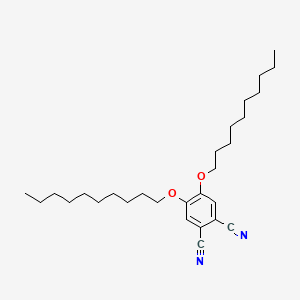
1,2-Dicyano-4,5-didecyloxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dicyano-4,5-didecyloxybenzene is an organic compound characterized by the presence of two cyano groups and two decyloxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dicyano-4,5-didecyloxybenzene typically involves the reaction of 1,2-dicyanobenzene with decanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle large volumes of reactants, making the process efficient and cost-effective. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial production.
Chemical Reactions Analysis
Types of Reactions
1,2-Dicyano-4,5-didecyloxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1,2-Dicyano-4,5-didecyloxybenzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Dicyano-4,5-didecyloxybenzene involves its interaction with molecular targets such as enzymes or receptors. The cyano groups can act as electron-withdrawing groups, influencing the reactivity and binding affinity of the compound. The decyloxy groups provide hydrophobic interactions, enhancing the compound’s solubility and stability in biological systems. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
1,2-Dicyano-4,5-dioctyloxybenzene: Similar structure with octyloxy groups instead of decyloxy groups.
1,2-Dicyano-4,5-dimethoxybenzene: Contains methoxy groups instead of decyloxy groups.
1,2-Dicyano-4,5-dipropyloxybenzene: Features propyloxy groups instead of decyloxy groups.
Uniqueness
1,2-Dicyano-4,5-didecyloxybenzene is unique due to its longer alkyl chains (decyloxy groups), which impart distinct physical and chemical properties. These longer chains can enhance the compound’s hydrophobicity, making it suitable for applications in non-polar environments and materials science.
Properties
CAS No. |
118132-12-0 |
|---|---|
Molecular Formula |
C28H44N2O2 |
Molecular Weight |
440.7 g/mol |
IUPAC Name |
4,5-didecoxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C28H44N2O2/c1-3-5-7-9-11-13-15-17-19-31-27-21-25(23-29)26(24-30)22-28(27)32-20-18-16-14-12-10-8-6-4-2/h21-22H,3-20H2,1-2H3 |
InChI Key |
MSRBHNWWKSSMLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=C(C=C(C(=C1)C#N)C#N)OCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenemethanamine, N-[(2-methoxyphenyl)methylene]-](/img/structure/B14290170.png)
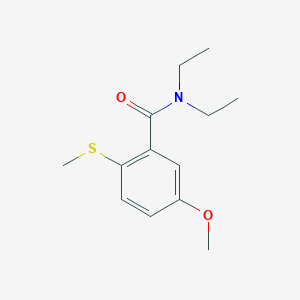

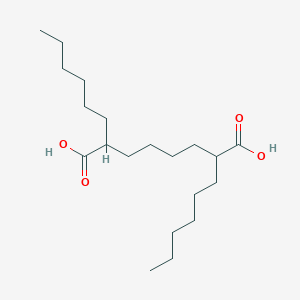

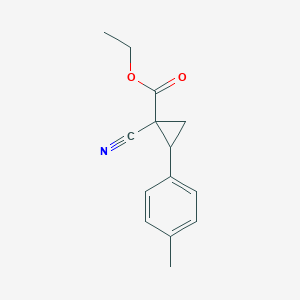
![(2,2-Dimethylspiro[2.4]hepta-4,6-dien-1-yl)methanol](/img/structure/B14290202.png)

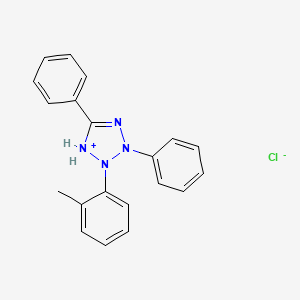
![1,3-Dithiolo[4,5-d][1,3,6]oxadithiepin-2-one](/img/structure/B14290225.png)
